molecular formula C17H20N2OS2 B2568444 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034294-23-8

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2568444
CAS No.: 2034294-23-8
M. Wt: 332.48
InChI Key: HWYVOIDUXXTJLX-UHFFFAOYSA-N
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Description

The compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule It features a blend of thiophene, pyridine, and piperidine rings, which contribute to its unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route might start with the formation of the thiophene and piperidine rings, followed by their coupling through a series of condensation reactions and catalytic processes.

  • Step 1: : Synthesis of thiophene ring via cyclization.

  • Step 2: : Formation of piperidine ring through amination.

  • Step 3: : Coupling reactions under anhydrous conditions with appropriate catalysts (e.g., palladium on carbon) to form the final product.

Industrial Production Methods

Industrial production scales up these processes using continuous flow reactors to maintain reaction consistency and yield. Key considerations include the optimization of temperature, pressure, and catalyst concentrations to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of thiophene sulfur to sulfoxide or sulfone derivatives.

  • Reduction: : Hydrogenation of the pyridine ring.

  • Substitution: : Electrophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

  • Oxidation: : Using hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

  • Reduction: : Utilizing hydrogen gas with a palladium catalyst.

  • Substitution: : Applying halogenation reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

  • From Oxidation: : Thiophene sulfoxide or sulfone.

  • From Reduction: : Tetrahydropyridine derivatives.

  • From Substitution: : Halogenated thiophene compounds.

Scientific Research Applications

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone has diverse research applications:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules.

  • Biology: : Potential role in the development of bioactive compounds due to its heterocyclic structure.

  • Medicine: : Investigation of its pharmacological properties, especially its potential as an intermediate in drug synthesis.

  • Industry: : Usage in materials science for the development of novel polymers and electronic materials.

Mechanism of Action

The compound's mechanism of action is primarily determined by its functional groups and their interactions with biological molecules.

  • Molecular Targets: : It may interact with various enzymes and receptors, influencing biological pathways.

  • Pathways Involved: : Potential to modulate signal transduction pathways, depending on the functional modifications of the compound.

Comparison with Similar Compounds

  • Comparison: : Similar compounds like (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone and thiophen-3-yl ketone share structural similarities but differ in the nature of substituents and overall reactivity.

  • Uniqueness: : The combination of thiophene, pyridine, and piperidine in a single molecule offers a unique set of chemical properties that can be exploited in various fields.

  • List of Similar Compounds

    • Thiophene-2-carboxaldehyde

    • Pyridine-3-carboxylic acid

    • Piperidine-4-carboxylic acid

Remember, the synthesis and applications of such complex compounds are subject to ongoing research, so there's always more to discover. Hope this sheds some light on your compound of interest!

Properties

IUPAC Name

[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c20-17(14-4-9-21-12-14)18-6-1-15(2-7-18)19-8-3-16-13(11-19)5-10-22-16/h4-5,9-10,12,15H,1-3,6-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYVOIDUXXTJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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